Moniliphenone

Biosynthetic intermediate overproduction Fermentation optimization Bromide ion elicitation

Moniliphenone (C₁₆H₁₄O₆, methyl 2-(2,6-dihydroxy-4-methylbenzoyl)-3-hydroxybenzoate) is a benzophenone secondary metabolite first isolated from Monilinia fructicola and functionally characterized as a key biosynthetic intermediate en route to the chlorinated xanthone antibiotic chloromonilicin. The compound has since been re-isolated from Alternaria sonchi (re-identified from alternethanoxin A) and from the endophytic fungus Penicillium chrysogenum , confirming its occurrence across multiple fungal genera.

Molecular Formula C16H14O6
Molecular Weight 302.28 g/mol
CAS No. 104022-80-2
Cat. No. B034901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMoniliphenone
CAS104022-80-2
Molecular FormulaC16H14O6
Molecular Weight302.28 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)O)C(=O)C2=C(C=CC=C2O)C(=O)OC)O
InChIInChI=1S/C16H14O6/c1-8-6-11(18)14(12(19)7-8)15(20)13-9(16(21)22-2)4-3-5-10(13)17/h3-7,17-19H,1-2H3
InChIKeyOLWGLSCBBRIVGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Moniliphenone 104022-80-2: Benzophenone Intermediate for Xanthone & Chloromonilicin Biosynthesis Research


Moniliphenone (C₁₆H₁₄O₆, methyl 2-(2,6-dihydroxy-4-methylbenzoyl)-3-hydroxybenzoate) is a benzophenone secondary metabolite first isolated from Monilinia fructicola [1] and functionally characterized as a key biosynthetic intermediate en route to the chlorinated xanthone antibiotic chloromonilicin [2]. The compound has since been re-isolated from Alternaria sonchi (re-identified from alternethanoxin A) [3] and from the endophytic fungus Penicillium chrysogenum [4], confirming its occurrence across multiple fungal genera. Unlike many benzophenone natural products that are end-stage bioactive metabolites, Moniliphenone's primary documented role is as a biosynthetic node: deuterium-labeled Moniliphenone is straightforwardly incorporated into downstream xanthones and the lactone antibiotic chloromonilicin in vivo [2].

Why Moniliphenone Cannot Be Substituted by Generic Fungal Benzophenones or Anthraquinones


Closely related fungal benzophenones and anthraquinones (e.g., chloromonilicin, emodin, acremonidins, 5-chloromoniliphenone) are not interchangeable with Moniliphenone. Moniliphenone is the only compound within this biosynthetic cluster whose accumulation can be enhanced 15–16 fold by bromide ion supplementation in the producing organism [1], a trait absent for its end-product antibiotic chloromonilicin or its anthraquinone precursors chrysophanol and emodin. Functionally, Moniliphenone's bioactivity profile is thermodynamically distinct: it exhibits TNF-α-stimulated NF-κB inhibition [2] without the cytotoxic potency (IC₅₀ >25 µM against human tumor lines) [3] or antimicrobial activity (MIC not attained at tested concentrations) [4] shown by its downstream product chloromonilicin and by structurally related acremonidins. Consequently, selecting Moniliphenone is mandatory when the experimental objective requires a non-cytotoxic, non-antimicrobial benzophenone intermediate for biosynthetic feeding studies or anti-inflammatory mechanistic work.

Quantitative Differentiation Evidence for Moniliphenone Versus Closest Structural and Functional Analogs


Bromide-Induced 15–16 Fold Overproduction: A Unique Fermentation Tuning Lever Absent in Chloromonilicin and Anthraquinone Precursors

Moniliphenone accumulation by Monilinia fructicola was enhanced 15–16 fold when bromide ions (added as KBr) were present in the culture medium [1]. In contrast, neither the end-product chloromonilicin, nor the anthraquinone precursors chrysophanol and emodin isolated from the same mycelia, exhibited this bromide-responsive overproduction; their titers remained at baseline levels under identical conditions [1]. This represents a fermentation-level differentiation that is unique to Moniliphenone within the chloromonilicin biosynthetic gene cluster.

Biosynthetic intermediate overproduction Fermentation optimization Bromide ion elicitation

Cytotoxicity Profile: Moniliphenone (IC₅₀ >25 µM) Versus Acremonidin A (IC₅₀ 13.6–18.1 µM) Across Three Human Cancer Lines

In a standardized sulforhodamine B (SRB) cytotoxicity assay across MCF-7, H460, and SF268 human tumor cell lines, Moniliphenone (compound 1) consistently exhibited IC₅₀ values >25 µM, defined as the threshold for inactivity in this assay [1]. By contrast, the co-isolated acremonidin A (compound 4), a related fungal xanthone–anthraquinone, showed measurable cytotoxicity with IC₅₀ values of 18.1 µM (MCF-7), 13.6 µM (H460), and 21.4 µM (SF268) under identical experimental conditions [1]. Acremonidin C and acremoxanthone D similarly displayed IC₅₀ values ranging from 10.9 to 21.4 µM, all substantially below the >25 µM cutoff exhibited by Moniliphenone [1].

Cytotoxicity screening Benzophenone selectivity Anticancer lead differentiation

NF-κB Inhibitory Activity Without Antimicrobial Effect: Functional Differentiation from Chloromonilicin

Moniliphenone (compound 5) demonstrated significant inhibition of TNF-α-stimulated NF-κB activation in HEK293 cells, as reported alongside two new chroman-4-ones, conioxepinol C, and emodin in the same experimental series [1]. While quantitative IC₅₀ values for NF-κB inhibition were not discretely reported for Moniliphenone, the activity was described as 'significant' within the study's testing framework. Crucially, in separate antimicrobial profiling against Bacillus subtilis, Escherichia coli, and Candida tropicalis using a paper-disc agar diffusion assay (up to 100 µg/disc), Moniliphenone (compound 9) did not produce measurable inhibition zones [2]. This contrasts sharply with its downstream metabolite chloromonilicin, which displayed antimicrobial activity with MIC values of 0.5–5 µg/disc in the same assay system [2].

Anti-inflammatory activity NF-κB inhibition Antimicrobial inactivity

Biosynthetic Specificity: Moniliphenone Is the Sole Deuteron Acceptor for Downstream Xanthone Incorporation in the Chloromonilicin Pathway

Deuterium-labeled Moniliphenone (prepared by treatment with methanol-d₄ in the presence of catalytic sulfuric acid) was straightforwardly and specifically incorporated into both the xanthone intermediate 4-chloropinselin and the end-product chloromonilicin by Monilinia fructicola, as confirmed by ¹H-NMR spectrometry [1]. Neither the structurally related anthraquinone precursors chrysophanol nor emodin, nor the benzophenone analog 5-chloromoniliphenone, have been demonstrated to serve as direct precursors to chloromonilicin in the same system; their biosynthetic roles are limited to upstream Moniliphenone formation [2]. This establishes Moniliphenone as the sole experimentally validated direct benzophenone intermediate feeding into the terminal chloromonilicin assembly.

Deuterium labeling Biosynthetic pathway elucidation Precursor-directed biosynthesis

Where Moniliphenone's Specific Differentiation Delivers Measurable Research Value


Stable Isotope-Labeled Precursor Feeding Studies in Chloromonilicin Biosynthesis

When tracing the biosynthetic route from benzophenone to chloromonilicin, deuterated Moniliphenone is the only validated direct intermediate that incorporates into both 4-chloropinselin and chloromonilicin [1]. Researchers should procure Moniliphenone for deuterium labeling experiments over emodin or chrysophanol, which feed only into Moniliphenone itself and not into the terminal lactone [2]. The bromide-mediated 15–16 × overproduction trait [2] further enables sufficient isotopically labeled material for NMR-scale analyses.

Anti-Inflammatory Mechanism-of-Action Studies Requiring NF-κB Inhibition Without Cytotoxic Confounders

In HEK293 cells, Moniliphenone significantly inhibits TNF-α-stimulated NF-κB activation while remaining non-cytotoxic (IC₅₀ >25 µM across five human tumor lines) [3][4]. This functional combination is not shared by acremonidins (IC₅₀ 10.9–21.4 µM) [4] or chloromonilicin (antimicrobial MIC 0.5–5 µg/disc) [5]. Laboratories investigating NF-κB pathway modulation without confounding cytotoxicity or antimicrobial effects should select Moniliphenone as the scaffold of choice.

Benzophenone Intermediate Procurement for Fungal Secondary Metabolite Library Assembly

Moniliphenone's confirmed isolation from three taxonomically distinct fungi — Monilinia fructicola [2], Alternaria sonchi [5], and Penicillium chrysogenum [3] — establishes it as a cross-genus benzophenone biomarker. For natural product libraries and chemotaxonomic reference standard panels, Moniliphenone offers broader phylogenetic representation than the acremonidins (isolated from a single Hypocreales strain) [4] or 5-chloromoniliphenone (currently reported only from A. sonchi) [5].

Bromide-Elicited Scale-Up for Fermentation-Derived Moniliphenone Supply

The demonstrated 15–16 fold bromide-induced yield enhancement in Monilinia fructicola [2] provides a tunable production lever not available for any other chloromonilicin pathway intermediate. Process development teams requiring gram-scale Moniliphenone for in vivo pharmacology or medicinal chemistry derivatization can leverage this specific trait to optimize fermentation economics, a distinct advantage over purchasing chemically synthesized benzophenone analogs that lack a scalable biological production route.

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